4-Bromo-3-nitroaniline
Overview
Description
4-Bromo-3-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and an amino group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that aniline derivatives generally interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of this compound involves a multi-step synthesis process . The process includes:
- Nitration : The nitro group is added to the benzene ring .
- Conversion : The nitro group is converted to an amine .
- Bromination : A bromine atom is added to the benzene ring .
The nitro group acts as a meta director in this process . This means that the nitro group must be added first, followed by the bromination .
Biochemical Pathways
It’s known that aniline derivatives can affect various biochemical processes, including enzymatic reactions and signal transduction pathways .
Result of Action
It’s known that aniline derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the biological context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s action can be influenced by the pH and temperature of its environment, as well as the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitroaniline typically involves a multi-step process. One common method includes the nitration of bromobenzene followed by the reduction of the nitro group to an amino group. The steps are as follows:
Nitration: Bromobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-bromo-3-nitrobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hydrochloric acid, and sodium dithionite.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Substitution Reagents: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Reduction: 4-Bromo-3-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso and nitro derivatives.
Scientific Research Applications
4-Bromo-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but different substitution pattern.
4-Nitroaniline: Lacks the bromine atom.
3-Nitroaniline: Lacks the bromine atom and has a different substitution pattern.
Properties
IUPAC Name |
4-bromo-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHQPMZWKZGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346456 | |
Record name | 4-Bromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53324-38-2 | |
Record name | 4-Bromo-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53324-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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